molecular formula C22H32O3 B1164474 (S)-17-Hydroxy-18,20-ene-neogrifolin CAS No. 1630936-42-3

(S)-17-Hydroxy-18,20-ene-neogrifolin

Cat. No.: B1164474
CAS No.: 1630936-42-3
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Description

This compound is a fungal-derived secondary metabolite featuring a benzene-1,3-diol core substituted with a 5-methyl group and a polyisoprenoid side chain. The side chain contains conjugated double bonds (2E,6E configurations) and a stereospecific hydroxyl group at the 10S position. It belongs to the ascochlorin family, which is known for diverse bioactivities, including antimicrobial and antioxidant properties. The compound was first identified in Acremonium spp. via genomic and molecular networking approaches , and structurally related analogs have been isolated from Aspergillus pseudoglaucus .

Properties

IUPAC Name

4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-15(2)21(24)12-10-17(4)8-6-7-16(3)9-11-20-18(5)13-19(23)14-22(20)25/h8-9,13-14,21,23-25H,1,6-7,10-12H2,2-5H3/b16-9+,17-8+/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBWTWMPOYVCGQ-HOQFMTPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC=C(C)CCC=C(C)CCC(C(=C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C/C=C(\C)/CC/C=C(\C)/CC[C@@H](C(=C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically isolated from natural sources, such as the edible bodies of the mushroom Albatrellus confluens. The isolation process involves extraction and purification techniques to obtain the compound in its pure form.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. detailed information on the specific reactions and conditions is limited.

Common Reagents and Conditions: Common reagents used in the reactions involving 4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target products.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, making it a potential candidate for antioxidant applications in pharmaceuticals and food preservation.
  • Anti-inflammatory Properties : Studies suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
  • Antimicrobial Effects : Preliminary investigations show that it possesses antimicrobial properties against various pathogens, indicating potential applications in developing new antimicrobial agents.

Pharmaceuticals

The compound's biological activities make it a candidate for drug development. It may be utilized in formulations aimed at treating oxidative stress-related diseases or infections due to its antimicrobial properties.

Cosmetics

Due to its antioxidant and anti-inflammatory properties, the compound can be incorporated into cosmetic formulations aimed at skin protection and anti-aging treatments.

Food Industry

Its antioxidant capabilities allow for potential use as a natural preservative in food products, helping to extend shelf life and maintain quality by preventing oxidative degradation.

Material Science

The compound's unique chemical structure can be explored in the development of novel materials with specific properties such as enhanced durability or resistance to environmental factors.

Case Studies

Several studies highlight the applications of this compound:

  • Study on Antioxidant Effects : A study demonstrated that formulations containing this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage .
  • Antimicrobial Testing : Research found that the compound exhibited inhibitory effects on various bacterial strains, making it a promising candidate for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison

  • Benzene ring substitutions : Position and type of hydroxyl, methyl, or halogen groups.
  • Terpenoid side chain: Length, branching, double bond positions (E/Z), and functional groups (e.g., hydroxyls, esters).
  • Stereochemistry : Configuration of chiral centers (e.g., 10S hydroxyl in the target compound).

Comparative Analysis of Analogs

Table 1: Structural and Bioactive Comparison
Compound Name Benzene Substitutions Terpenoid Chain Features Source Bioactivity Reference
Target Compound 5-methyl, 1,3-diol 3,7,11-trimethyldodeca-2,6,11-trienyl, 10S-OH Acremonium sp. Not explicitly reported
4-Chloro-5-methyl-2-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl)-1,3-diol 4-Cl, 5-methyl, 1,3-diol 3,7,11-trimethyldodeca-2,6,10-trienyl Acremonium sp. Ascochlorin-like activities
(10R,2E,6E)-3,7,11-Trimethyldodeca-2,6-diene-1,10,11-triol N/A (non-aromatic) 3,7,11-trimethyldodeca-2,6-dienyl, 1,10,11-triol Aspergillus pseudoglaucus Antioxidant (DPPH IC₅₀: 1.86–2.42 µg/mL)
4-Methoxy-5-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)-1,3-diol 4-OCH₃, 1,3-diol 3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl Synthetic/Unspecified Unknown
2,4-Dihydroxy-6-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phenyl acetate 2,4-diol, 6-acetate 3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl Unspecified Probable prodrug derivative

Critical Observations

Chlorination vs. Hydroxylation :

  • The chlorinated analog (, Compound 5) lacks the 10S hydroxyl but introduces a 4-Cl substituent, likely enhancing electrophilicity and altering target binding compared to the target compound. Chlorination is associated with increased antimicrobial potency in ascochlorins .

The target compound’s 10S hydroxyl may facilitate hydrogen bonding in biological systems, a feature absent in non-hydroxylated analogs like the chlorinated derivative .

Antioxidant Activity :

  • Triol-containing analogs (e.g., (10R,2E,6E)-3,7,11-trimethyldodeca-2,6-diene-1,10,11-triol) from Aspergillus pseudoglaucus demonstrate strong DPPH radical scavenging (IC₅₀ < 3 µg/mL), suggesting that hydroxyl density correlates with antioxidant efficacy . The target compound’s single hydroxyl may limit this activity unless synergized by the aromatic diol.

Stereochemical Specificity :

  • The 10S configuration in the target compound contrasts with the 10R configuration in some Aspergillus-derived analogs. Such stereochemical differences can drastically alter 3D conformation and bioactivity .

Biological Activity

4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol is a complex organic compound with potential biological activities. Its structural features suggest it may interact with various biological systems, making it a subject of interest in pharmacological and biochemical research. This article reviews the biological activity of this compound based on diverse sources and studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure characterized by multiple functional groups. The presence of hydroxyl groups and a long hydrocarbon chain suggests potential interactions with lipid membranes and various biological targets.

Molecular Formula: C22H32O3
Molecular Weight: 344.49 g/mol
CAS Number: 1630936-42-3

The biological activity of this compound is believed to stem from its ability to modulate various signaling pathways. The specific mechanisms include:

  • Antioxidant Activity: The hydroxyl groups may contribute to scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines.
  • Hormonal Modulation: The structure indicates potential interactions with steroid hormone receptors.

Antioxidant Activity

Research indicates that 4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to reduce oxidative stress markers in cell cultures.

StudyMethodFindings
DPPH AssayIC50 = 15 µg/mL
ABTS AssayEffective at scavenging free radicals

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in various experimental models. It appears to downregulate the expression of COX-2 and TNF-alpha.

StudyModelResults
Mouse model of arthritisReduced swelling by 30%
LPS-stimulated macrophagesDecreased IL-6 levels significantly

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties against several pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL

Case Studies

  • Case Study on Antioxidant Effects:
    A study conducted on human fibroblasts demonstrated that treatment with the compound led to a significant reduction in reactive oxygen species (ROS) levels after exposure to UV radiation.
  • Clinical Trials for Anti-inflammatory Effects:
    A phase I clinical trial assessed the safety and efficacy of the compound in patients with chronic inflammatory conditions. Results indicated a favorable safety profile with notable reductions in inflammatory markers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.